

Technical Support Center: Amoxicillin Sodium Aqueous Solution Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amoxicillin (sodium)*

Cat. No.: *B13391290*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxicillin sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why did my freshly prepared amoxicillin sodium solution turn yellow or pinkish?

A transient pink or yellow color may appear upon reconstitution of amoxicillin sodium.^[1] This is a known occurrence and the solution should become colorless or pale yellow shortly after.^[1] However, a persistent or deepening color change over time is indicative of chemical degradation.

Q2: What is the primary cause of amoxicillin sodium instability in water?

The primary cause of instability is the hydrolysis of the β -lactam ring, a core structure of the amoxicillin molecule.^[2] This initial degradation step is often followed by further reactions, leading to a loss of antibacterial activity.

Q3: What are the main degradation products of amoxicillin in an aqueous solution?

The degradation of amoxicillin in an aqueous medium begins with the opening of the β -lactam ring to form amoxicilloic acid.^{[2][3]} This intermediate can then undergo further degradation to form more stable products, such as diketopiperazine amoxicillin.^{[2][3]} It is important to note that

some degradation products, like amoxicilloic acid and diketopiperazine amoxicillin, may be associated with allergic reactions.[3][4][5]

Q4: How does pH affect the stability of my amoxicillin solution?

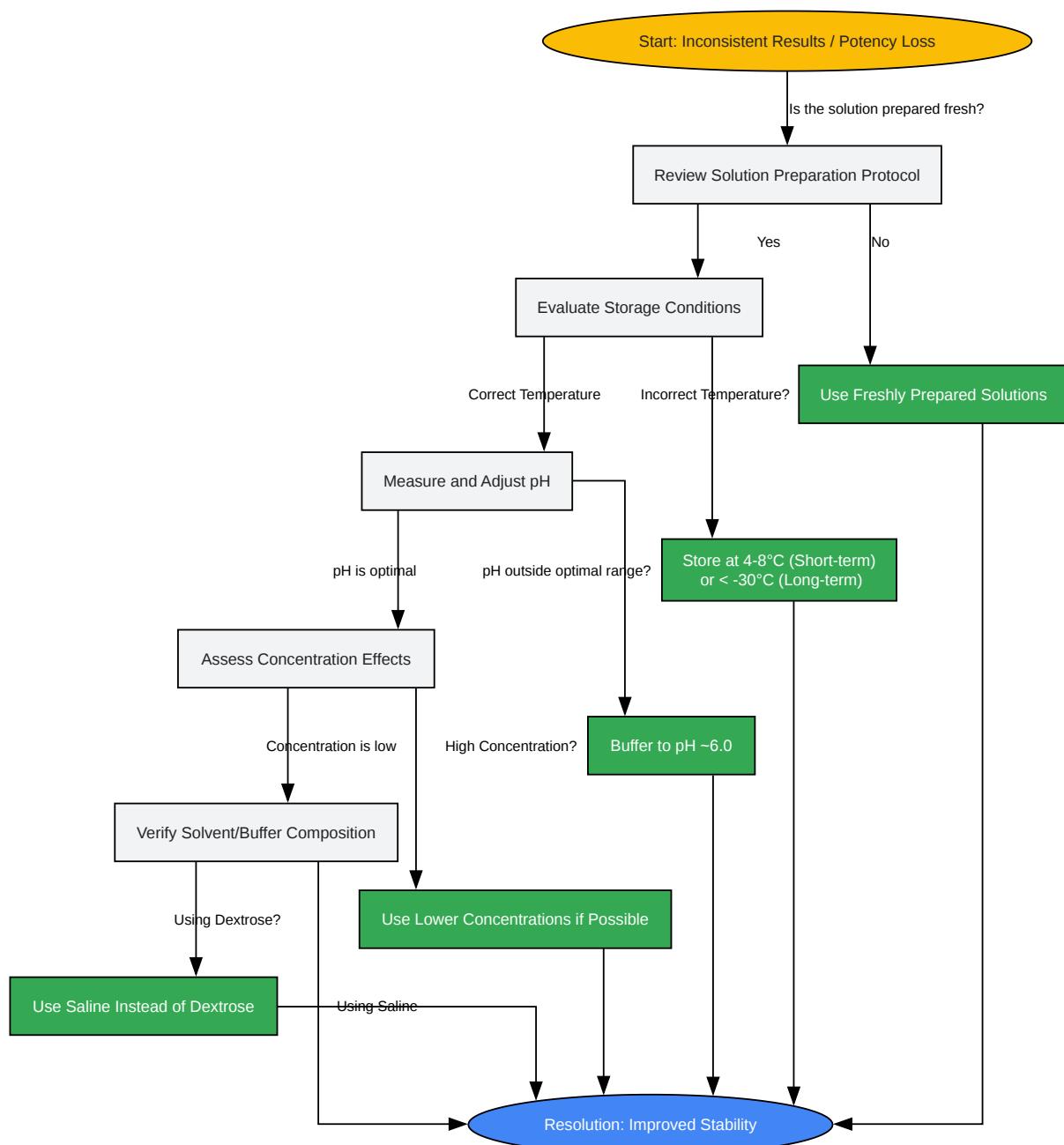
Amoxicillin stability is significantly influenced by the pH of the solution. The degradation follows pseudo-first-order kinetics over a pH range of 1-10, with the minimum degradation rate observed around pH 6.[6] Both acidic and basic conditions beyond this optimal range will accelerate the degradation process.[7]

Q5: Does the concentration of amoxicillin sodium in the solution affect its stability?

Yes, higher concentrations of amoxicillin in aqueous solutions lead to faster degradation.[4][5][8] This is due to an autocatalytic reaction where the amoxicillin molecule itself participates in the degradation of other amoxicillin molecules.[6] At a storage temperature of 25°C, the degradation rate can increase from -0.75%/h at 25 mg/mL to -3.34%/h at 250 mg/mL.[4][5]

Q6: What is the recommended storage temperature for amoxicillin sodium solutions?

For short-term storage, refrigeration at 4-8°C is recommended to slow down the degradation process.[4][5] For longer-term storage, freezing below -30°C is advised.[9][10][11] Interestingly, amoxicillin sodium solutions are unstable when stored in a frozen state between 0°C and -20°C, showing accelerated degradation in this temperature range.[9][10][11]


Q7: Can I use common infusion fluids to dissolve my amoxicillin sodium?

The choice of solvent can impact stability. Amoxicillin sodium is generally more stable in saline (sodium chloride) and potassium chloride solutions compared to dextrose or dextran fluids.[12] Solutions with lactate or bicarbonate show intermediate stability.[12] It is advisable to avoid dextrose solutions for reconstitution if stability is a concern.[3][4][5]

Troubleshooting Guide

Problem: Rapid loss of potency or inconsistent experimental results.

This is a common issue when working with amoxicillin sodium solutions and is often linked to its chemical instability. Follow this troubleshooting workflow to identify and resolve the problem.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for amoxicillin sodium instability.

Data on Amoxicillin Sodium Stability

The following tables summarize the quantitative data on the stability of amoxicillin sodium under various conditions.

Table 1: Effect of Temperature on the Stability of Amoxicillin Sodium Solutions

Temperature (°C)	Time to 90% of Initial Concentration (t90)	Reference
19.5	1.2 days	[10]
10.0	1.4 days	[10]
0.0	2.0 days	[10]
-5.0	1.4 hours	[10]
-7.5	1.1 hours	[10]
-10.0	2.4 hours	[10]
-15.0	8.4 hours	[10]
-20.0	5.0 days	[10]
-30.0	13.0 days	[10]

Table 2: Effect of Concentration on the Stability of Amoxicillin at 25°C

Initial Concentration (mg/mL)	Degradation Rate (%/h)	Remaining Concentration after 24h (%)	Reference
25	-0.75	83	[4][5]
250	-3.34	13	[4][5]

Table 3: Stability of Amoxicillin (25 mg/mL) at Different Storage Temperatures

Storage Condition	Stability (Time to >90% remaining)	Reference
Room Temperature (22 ± 4°C)	Up to 12 hours	[3][4][5]
Refrigerated (4-8°C)	Up to 24 hours	[3][4][5]

Experimental Protocols

Protocol: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of amoxicillin sodium in aqueous solutions.

- Chromatographic System:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection Wavelength: UV detection at a wavelength suitable for amoxicillin (e.g., 230 nm).
 - Column Temperature: Maintained at a constant temperature (e.g., 25°C).
- Preparation of Solutions:
 - Standard Solution: Prepare a stock solution of amoxicillin sodium of known concentration in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve.
 - Sample Solution: Prepare the amoxicillin sodium solution for stability testing at the desired concentration and in the desired aqueous medium (e.g., water, buffer, infusion fluid).

- Stability Study Procedure:
 - Store the sample solutions under the desired experimental conditions (e.g., different temperatures, pH values).
 - At specified time points, withdraw an aliquot of the sample solution.
 - Dilute the sample aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
 - Inject the diluted sample and the standard solutions into the HPLC system.
- Data Analysis:
 - Identify and quantify the amoxicillin peak based on its retention time compared to the standard.
 - The peak area of amoxicillin in the samples will decrease over time as it degrades.
 - Calculate the percentage of the initial amoxicillin concentration remaining at each time point.
 - The degradation follows pseudo-first-order kinetics, and the degradation rate constant can be determined from the slope of a plot of the natural logarithm of the remaining concentration versus time.

Visualizations

Amoxicillin Degradation Pathway

The primary degradation pathway of amoxicillin in aqueous solutions involves the hydrolysis of the β -lactam ring.

[Click to download full resolution via product page](#)

Caption: The degradation pathway of amoxicillin in aqueous solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps | PLOS One [journals.plos.org]
- 4. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The stability of amoxycillin sodium in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Amoxicillin Sodium Aqueous Solution Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13391290#troubleshooting-amoxycillin-sodium-instability-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com